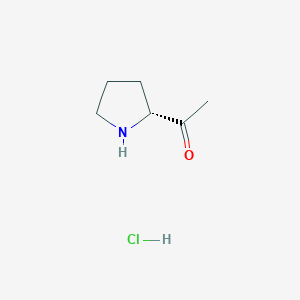

(R)-2-Acetyl-pyrrolidine hydrochloride

描述

属性

IUPAC Name |

1-[(2R)-pyrrolidin-2-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetyl-pyrrolidine hydrochloride typically involves the acetylation of ®-pyrrolidine. One common method is the reaction of ®-pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetyl-pyrrolidine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems can also reduce the need for manual intervention, making the process more efficient.

化学反应分析

Types of Reactions

®-2-Acetyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Substitution: The acetyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various acylated derivatives.

科学研究应用

Medicinal Chemistry

(R)-2-Acetyl-pyrrolidine hydrochloride serves as a building block in the synthesis of more complex pharmaceutical compounds. Its structural properties allow it to mimic biologically active molecules, making it useful in drug design and development.

- Neuroprotective Studies : Research indicates that pyrrolidine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Antioxidant Activity : The compound shows antioxidant properties, which are crucial for reducing oxidative stress in biological systems.

Enzyme Inhibition

A study highlighted the potential of N-acetylpyrrolidine derivatives to inhibit carbohydrate hydrolysis enzymes like α-glucosidase and α-amylase. This inhibition is relevant for developing treatments for type 2 diabetes mellitus, showcasing the compound's therapeutic potential .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, indicating its potential role in developing new antibiotics.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Other Pyrrolidine Derivatives |

|---|---|---|

| Antioxidant | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Antimicrobial | Potentially | Yes |

| Anticancer | Limited evidence | Yes |

Case Studies and Research Findings

Neuroprotective Studies : Various studies have explored the neuroprotective effects of pyrrolidine derivatives. For instance, certain derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases .

Antioxidant Studies : Research has demonstrated that this compound exhibits significant free radical scavenging activity, which could be harnessed for therapeutic applications aimed at oxidative stress-related conditions.

Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have revealed potential effectiveness against various bacterial strains, warranting further exploration in antibiotic development.

作用机制

The mechanism of action of ®-2-Acetyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Structural and Functional Group Variations

Key Observations :

- Acetyl vs. Aryl Groups : The acetyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with lipophilic aryl groups (e.g., dichlorophenyl, o-tolyl) in analogues . This may reduce membrane permeability compared to aryl-substituted derivatives but improve aqueous solubility.

- Hydrochloride Salt : All listed compounds are hydrochloride salts, a common modification to enhance solubility and stability of amine-containing molecules .

生物活性

(R)-2-Acetyl-pyrrolidine hydrochloride is a compound that has garnered interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₅H₉ClN₂O

- Molecular Weight : 149.62 g/mol

- CAS Number : 1373232-21-3

Synthesis of this compound

The synthesis of (R)-2-acetyl-pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. Recent advancements in stereoselective synthesis methods have improved the efficiency and yield of pyrrolidine derivatives, including (R)-2-acetyl-pyrrolidine .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antioxidant Activity : It has been shown to possess antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

- Neuroprotective Effects : Research indicates that pyrrolidine derivatives can have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

- Neuroprotective Studies :

- Antioxidant Studies :

- Antimicrobial Activity :

Comparative Analysis of Biological Activities

| Activity Type | This compound | Other Pyrrolidine Derivatives |

|---|---|---|

| Antioxidant | Yes | Yes |

| Neuroprotective | Yes | Yes |

| Antimicrobial | Potentially | Yes |

| Anticancer | Limited evidence | Yes |

常见问题

Q. What are the optimal synthetic routes for (R)-2-Acetyl-pyrrolidine hydrochloride, and how can reaction conditions be validated?

The synthesis of this compound typically involves acetylation of (R)-pyrrolidine derivatives. A common approach includes using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization should focus on temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios to enhance enantiomeric purity . Validation requires chiral HPLC or polarimetry to confirm enantiopurity (>98%) and NMR (¹H/¹³C) to verify structural integrity. Cross-referencing with spectral databases (e.g., PubChem) ensures consistency with reported data .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Purity assessment involves:

- HPLC : Using a chiral column (e.g., Chiralpak AD-H) with mobile phase acetonitrile/water (70:30) to resolve enantiomers .

- Karl Fischer titration : To measure residual moisture (<0.5% w/w) critical for stability .

Stability studies should test degradation under:

- Temperature : Accelerated testing at 40°C/75% RH for 6 months.

- Light exposure : UV-Vis spectroscopy to detect photooxidation products.

Data should align with ICH Q1A guidelines, with degradation kinetics modeled using Arrhenius equations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First aid : Immediate flushing with water for eye/skin exposure; medical consultation for persistent irritation .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Discrepancies in ee values often arise from:

- Analytical method variability : Compare results from chiral HPLC, capillary electrophoresis, and circular dichroism (CD) spectroscopy .

- Sample preparation artifacts : Ensure no racemization occurs during derivatization (e.g., avoid strong acids/bases).

- Statistical validation : Apply ANOVA to data from ≥3 independent syntheses to identify systematic errors .

Q. What mechanistic insights govern the stereoselective acetylation of pyrrolidine derivatives?

Key factors include:

- Catalyst design : Chiral Lewis acids (e.g., BINOL-based catalysts) can induce asymmetric induction via π-π interactions with the pyrrolidine ring .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the pyrrolidine nitrogen.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (higher ee), while prolonged reactions may lead to racemization .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm acetyl group placement and ring conformation .

- X-ray crystallography : Provides absolute configuration validation; compare with Cambridge Structural Database entries .

- Mass spectrometry (HRMS) : Detects trace impurities (e.g., deacetylated byproducts) with ppm-level accuracy .

Q. What computational methods predict the physicochemical properties of this compound?

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict dipole moments and solubility parameters .

- Molecular dynamics (MD) simulations : Model hydration shells to estimate logP and diffusion coefficients in biological matrices .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。